molecular formula C10H9IO B15064853 7-Iodo-4-methyl-2,3-dihydroinden-1-one

7-Iodo-4-methyl-2,3-dihydroinden-1-one

Cat. No.: B15064853
M. Wt: 272.08 g/mol
InChI Key: QWTZCWUDQIXXKO-UHFFFAOYSA-N
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Description

7-Iodo-4-methyl-2,3-dihydroinden-1-one is an organic compound with the molecular formula C10H9IO It is a derivative of 2,3-dihydroinden-1-one, where an iodine atom is substituted at the 7th position and a methyl group at the 4th position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Iodo-4-methyl-2,3-dihydroinden-1-one typically involves the iodination of 4-methyl-2,3-dihydroinden-1-one. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the aromatic ring in the presence of an oxidizing agent such as iodic acid or hydrogen peroxide.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 7-Iodo-4-methyl-2,3-dihydroinden-1-one can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized to form corresponding ketones or reduced to form alcohols.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted indenones, while oxidation can produce indenone derivatives.

Scientific Research Applications

7-Iodo-4-methyl-2,3-dihydroinden-1-one has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 7-Iodo-4-methyl-2,3-dihydroinden-1-one involves its interaction with molecular targets such as enzymes or receptors. The iodine atom can form halogen bonds with target molecules, influencing their activity. Additionally, the compound’s structure allows it to participate in various chemical reactions, altering the function of biological molecules.

Comparison with Similar Compounds

    4-Methyl-2,3-dihydroinden-1-one: Lacks the iodine substitution, making it less reactive in certain chemical reactions.

    7-Bromo-4-methyl-2,3-dihydroinden-1-one: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and properties.

    2,3-Dihydroinden-1-one: The parent compound without any substitutions, used as a starting material for various derivatives.

Uniqueness: 7-Iodo-4-methyl-2,3-dihydroinden-1-one is unique due to the presence of both iodine and methyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in research and industry.

Properties

Molecular Formula

C10H9IO

Molecular Weight

272.08 g/mol

IUPAC Name

7-iodo-4-methyl-2,3-dihydroinden-1-one

InChI

InChI=1S/C10H9IO/c1-6-2-4-8(11)10-7(6)3-5-9(10)12/h2,4H,3,5H2,1H3

InChI Key

QWTZCWUDQIXXKO-UHFFFAOYSA-N

Canonical SMILES

CC1=C2CCC(=O)C2=C(C=C1)I

Origin of Product

United States

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